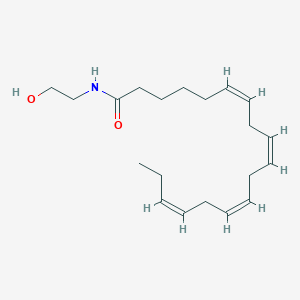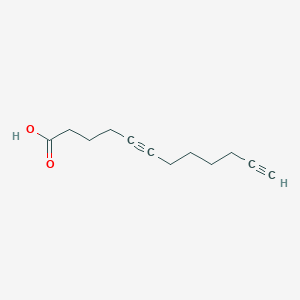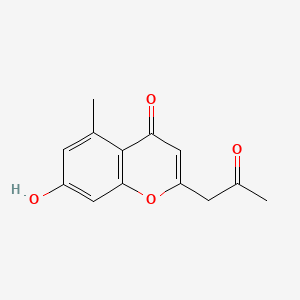
Heptacosaethylene glycol monomethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptacosaethylene glycol monomethyl ether is a hydroxypolyether. It derives from a heptacosaethylene glycol.
Wissenschaftliche Forschungsanwendungen
1. Analytical Method Development
A study by Katakam, Ettaboina, & Marisetti (2021) focused on developing an LC-MS method for determining Heptacosaethylene glycol monomethyl ether in Benzonatate, an antitussive drug. They emphasized the importance of accurately measuring residual levels of this compound in drug substances to ensure safety and efficacy.
2. Solvent Effects in Polymerization
Haddleton, Perrier, & Bon (2000) investigated the use of oxyethylene methacrylate monomers and cosolvents in living radical polymerization mediated by copper(I) complexes. Their research provides insights into the effects of solvents, including glycol ethers, on polymerization rates and outcomes (Haddleton, Perrier, & Bon, 2000).
3. Biological Monitoring of Exposure
G. Johanson (1988) discussed the importance of biological monitoring for glycol ethers, including Heptacosaethylene glycol monomethyl ether, due to their widespread use and potential health risks. The study highlighted the need for monitoring the acid metabolites of these ethers to gauge exposure levels (Johanson, 1988).
4. Investigating Physical Properties in Different Environments
Research conducted by Tanaka (1988) studied the physical properties like apparent molar volumes and heat capacities of polyoxyethylene glycol ethers in different solvents. This kind of research helps in understanding the behavior of these compounds in various chemical environments.
5. Interaction with Biological Molecules
Luciano et al. (2019) reported on heptamethine cyanines, where glycol chains like Heptacosaethylene glycol monomethyl ether play a crucial role in preventing aggregation and enhancing fluorescence in bioimaging applications (Luciano et al., 2019).
Eigenschaften
Molekularformel |
C55H112O28 |
|---|---|
Molekulargewicht |
1221.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C55H112O28/c1-57-4-5-59-8-9-61-12-13-63-16-17-65-20-21-67-24-25-69-28-29-71-32-33-73-36-37-75-40-41-77-44-45-79-48-49-81-52-53-83-55-54-82-51-50-80-47-46-78-43-42-76-39-38-74-35-34-72-31-30-70-27-26-68-23-22-66-19-18-64-15-14-62-11-10-60-7-6-58-3-2-56/h56H,2-55H2,1H3 |
InChI-Schlüssel |
ISGUIIHZEJGUGQ-UHFFFAOYSA-N |
SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



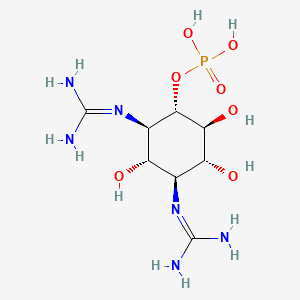
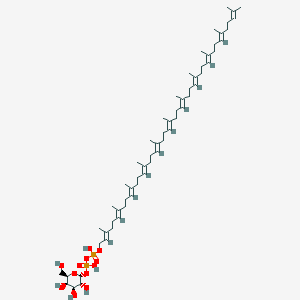
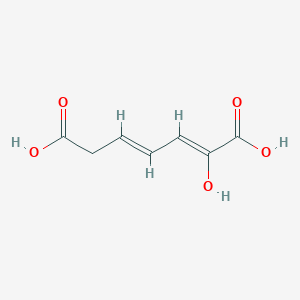



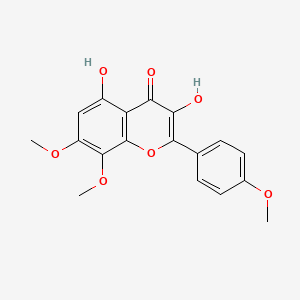
![4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonic acid](/img/structure/B1238179.png)
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1238181.png)
![3-Chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[B]quinolin-12-amine](/img/structure/B1238182.png)
